molecular formula C16H15N3O3 B1417747 3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid CAS No. 1105191-47-6

3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

Cat. No. B1417747
M. Wt: 297.31 g/mol
InChI Key: RKAIQZFHMHMAEQ-UHFFFAOYSA-N
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Description

The compound “3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid” is a complex organic molecule. It contains a pyrazolo[4,3-c]pyridine core, which is a bicyclic system with a pyrazole ring fused to a pyridine ring . This type of structure is found in various bioactive molecules .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar structures are often synthesized via ring cleavage methodology reactions . This involves the introduction of various functional groups to the pyridine scaffold .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the pyrazolo[4,3-c]pyridine core, the phenyl group at the 2-position, the propyl group at the 5-position, and the carboxylic acid group at the 7-position.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions typical for carboxylic acids, such as esterification or amide formation. The pyrazolo[4,3-c]pyridine core might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could make it polar and capable of forming hydrogen bonds.

Scientific Research Applications

Antiallergic Activity and Synthesis

Research into pyrazolopyridine derivatives, such as those structurally related to 3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid, has revealed significant antiallergic properties. A study detailed the synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines and their tetrazole analogues, demonstrating potent antiallergic activity, surpassing that of traditional antiallergic compounds like disodium cromoglycate in reaginic PCA tests in rats. These findings underscore the potential therapeutic applications of these compounds in allergy treatment, with ongoing clinical investigations for specific derivatives (A. Nohara et al., 1985).

Combinatorial Chemistry and Library Synthesis

The versatility of pyrazolo[4,3-c]pyridine derivatives is further demonstrated in their utility for creating libraries of fused pyridine-4-carboxylic acids via Combes-type reactions. These libraries encompass a wide range of heterocyclic structures, showcasing the compound's role in facilitating diverse synthetic strategies in organic chemistry. Such libraries are critical for drug discovery and development, providing a broad spectrum of compounds for biological testing and potential pharmaceutical applications (D. Volochnyuk et al., 2010).

Antimicrobial and Antimycobacterial Properties

Studies on nicotinic acid hydrazide derivatives, which are structurally related to the compound , have shown notable antimicrobial and antimycobacterial activities. These derivatives have been screened against Mycobacterium tuberculosis, suggesting potential applications in combating tuberculosis and other bacterial infections. This research highlights the compound's role in the development of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (.. R.V.Sidhaye et al., 2011).

Fluorescence and Material Science

In the realm of material science, derivatives of pyrazolopyridine compounds have been identified as key components in the synthesis of carbon dots with high fluorescence quantum yields. The fluorescence of these carbon dots has been attributed to organic fluorophores derived from the compound, underscoring its significance in the development of advanced fluorescent materials. These materials hold promise for a variety of applications, including bioimaging, sensing, and optoelectronics (Lei Shi et al., 2016).

Future Directions

Future research could focus on exploring the biological activity of this compound and developing methods for its synthesis .

properties

IUPAC Name

3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-2-8-18-9-12-14(13(10-18)16(21)22)17-19(15(12)20)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAIQZFHMHMAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133974
Record name 3,5-Dihydro-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

CAS RN

1105191-47-6
Record name 3,5-Dihydro-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105191-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydro-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
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3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
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3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
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3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
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3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Reactant of Route 6
3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

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